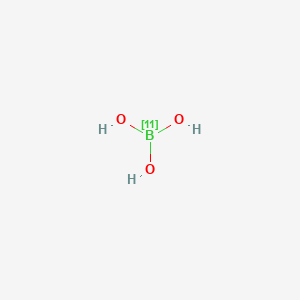

trihydroxy(11B)borane

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

trihydroxy(11B)borane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/BH3O3/c2-1(3)4/h2-4H/i1+0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGBXLFKZBHKPEV-IGMARMGPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[11B](O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

BH3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70583693 | |

| Record name | (~11~B)Boric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70583693 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

62.031 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13813-78-0 | |

| Record name | (~11~B)Boric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70583693 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [11B]orthoboric acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Foreword: The Strategic Importance of Boron-11

An In-Depth Technical Guide to the Synthesis of ¹¹B Enriched Boric Acid

In the landscape of stable isotopes, the distinction between Boron-10 (¹⁰B) and Boron-11 (¹¹B) is profound, with divergent applications rooted in their nuclear properties. While ¹⁰B possesses a remarkably high thermal neutron absorption cross-section (~3840 barns), making it essential for reactor control and neutron capture therapy, ¹¹B is its antithesis.[1][2][3] With an extremely low thermal neutron absorption cross-section (~0.005 barns), ¹¹B is effectively "transparent" to neutrons.[2][4] This property is paramount in the semiconductor industry, where ¹¹B is used as a p-type dopant in silicon wafers to mitigate soft errors caused by cosmic neutron radiation.[4][5] Furthermore, its neutron transparency makes it a valuable material in specific nuclear applications where neutron absorption is undesirable.[4]

This guide provides a detailed technical framework for the synthesis of high-purity, ¹¹B enriched boric acid [H₃¹¹BO₃], a critical precursor for producing various ¹¹B-containing materials. We will proceed from the foundational principles of isotopic enrichment to the specifics of chemical conversion, purification, and rigorous analytical validation, explaining the causality behind each procedural choice.

The Foundation: Isotopic Enrichment of Boron-11

The synthesis of ¹¹B enriched boric acid fundamentally begins with a starting material already enriched in the ¹¹B isotope. Natural boron consists of approximately 19.9% ¹⁰B and 80.1% ¹¹B. Achieving enrichments of >99% ¹¹B requires sophisticated physical separation techniques.

The industrial standard for boron isotope separation is the chemical exchange distillation of boron trifluoride (BF₃) complexes.[6] This method leverages the slight differences in vibrational energy and, consequently, the bond strength between ¹⁰BF₃ and ¹¹BF₃ when complexed with a Lewis base like anisole (C₆H₅OCH₃) or dimethyl ether (CH₃OCH₃). In a multi-stage distillation column, the more volatile ¹¹BF₃-ether complex preferentially moves up the column, allowing for its separation and collection at high isotopic purity. The output of this extensive process is highly enriched ¹¹BF₃ gas, the primary feedstock for our synthesis.

dot digraph "Enrichment_to_Precursor_Workflow" { graph [rankdir="LR", splines=ortho, bgcolor="#F1F3F4"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, fillcolor="#FFFFFF", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

} endom Caption: Overall workflow from natural boron to high-purity ¹¹B enriched boric acid.

Core Synthesis: Controlled Hydrolysis of ¹¹B-Enriched Boron Trifluoride

The most direct and industrially viable method to produce ¹¹B enriched boric acid is through the hydrolysis of ¹¹B enriched boron trifluoride (¹¹BF₃). Boron trifluoride reacts vigorously with water in a complex, exothermic reaction.[7][8]

Underlying Chemistry

The reaction is not a simple one-to-one hydrolysis. It proceeds through the formation of aquo-adducts and ultimately yields both boric acid and the highly stable tetrafluoroboric acid (HBF₄).[7][9] The overall stoichiometry is represented as:

4 ¹¹BF₃(g) + 3 H₂O(l) → 3 H + H₃¹¹BO₃(s)[5]

Our experimental design must therefore account for the formation of a co-product, HBF₄, and leverage the physical properties of boric acid to achieve separation. The key to this separation lies in the significantly lower solubility of boric acid in cold water compared to the highly soluble HBF₄.

Experimental Protocol: Step-by-Step Methodology

This protocol is designed as a self-validating system, where control over reaction parameters directly ensures the quality of the crude product before purification.

Materials & Equipment:

-

Reactant: High-purity ¹¹BF₃ gas (>99% isotopic enrichment).

-

Solvent: High-purity, deionized (DI) water (18 MΩ·cm).

-

Reactor: Jacketed glass or PFA-lined reactor equipped with a gas inlet tube, mechanical stirrer, temperature probe, and pressure relief valve. The jacketing allows for precise temperature control via a circulating chiller.

-

Safety: The entire apparatus must be housed within a ventilated enclosure or fume hood. Personnel must be equipped with appropriate PPE, including acid-resistant gloves, lab coats, and full-face shields. A portable HF gas detector is highly recommended.[10]

Procedure:

-

System Preparation: The reactor is charged with a pre-calculated volume of chilled DI water (2-5 °C). The system is then purged with an inert gas (e.g., Nitrogen or Argon) to remove atmospheric moisture and oxygen.

-

Controlled Gas Introduction: ¹¹BF₃ gas is introduced sub-surface into the stirred DI water at a precisely controlled, low flow rate.

-

Causality: A slow, sub-surface introduction is critical for three reasons: (1) it maximizes the gas-liquid interface for efficient reaction, (2) it allows the chiller to effectively dissipate the heat of reaction, preventing temperature spikes and potential boiling, and (3) it minimizes the loss of unreacted ¹¹BF₃ gas.

-

-

Reaction Monitoring & Control: The temperature of the reaction mixture is continuously monitored and maintained between 5-10 °C. The reaction is continued until the desired amount of ¹¹BF₃ has been added.

-

Precipitation & Maturation: As the reaction proceeds, the concentration of boric acid will exceed its solubility limit in the cold aqueous HBF₄ solution, causing it to precipitate as fine white crystals. After the gas addition is complete, the slurry is stirred for an additional 1-2 hours at low temperature (0-5 °C).

-

Causality: This "maturation" period allows for complete crystal growth, maximizing the yield of the crude product.

-

-

Isolation: The crystalline H₃¹¹BO₃ is isolated by vacuum filtration. The reactor is rinsed with a small amount of ice-cold DI water, which is used to wash the filter cake.

-

Causality: Washing with ice-cold water is essential to remove the highly soluble HBF₄ co-product and other water-soluble impurities from the crystal surface without significantly dissolving the desired boric acid product.

-

-

Drying: The isolated crystals are dried in a vacuum oven at a moderate temperature (e.g., 50-60 °C) until a constant weight is achieved. Drying at higher temperatures is avoided to prevent the partial dehydration of boric acid to metaboric acid (HBO₂).

| Parameter | Recommended Value | Rationale |

| Reaction Temperature | 5-10 °C | Manages exothermicity, maximizes product insolubility. |

| ¹¹BF₃ Flow Rate | Low, controlled | Prevents temperature spikes, ensures efficient reaction. |

| Stirring Speed | 200-300 RPM | Ensures homogeneity without excessive splashing. |

| Maturation Time | 1-2 hours | Maximizes crystal growth and yield. |

| Wash Solvent | Ice-cold DI Water | Removes soluble HBF₄ without significant product loss. |

| Drying Temperature | 50-60 °C | Removes water without causing chemical degradation. |

| Table 1: Summary of key experimental parameters for the hydrolysis of ¹¹BF₃. |

Purification and Analytical Validation

For semiconductor and advanced research applications, the crude H₃¹¹BO₃ must be further purified, typically via recrystallization.

High-Purity Recrystallization

The dried, crude boric acid is dissolved in a minimum amount of hot DI water (e.g., 80-90 °C). The hot solution is passed through a heated, sub-micron filter to remove any particulate matter. The clear filtrate is then allowed to cool slowly and controllably to 0-5 °C.

-

Causality: Slow cooling promotes the growth of larger, more perfect crystals, which are inherently purer as impurities are excluded from the growing crystal lattice and remain in the mother liquor. This process can be repeated multiple times to achieve the desired level of chemical purity (e.g., 99.999%).

dot digraph "Purification_Cycle" { graph [splines=ortho, bgcolor="#F1F3F4"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, fillcolor="#FFFFFF", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

} endom Caption: The iterative cycle of recrystallization for achieving high chemical purity.

A System of Analytical Controls

Validation of the final product requires a suite of analytical techniques to confirm isotopic enrichment, chemical purity, and identity.

| Analytical Method | Purpose | Key Parameters & Rationale |

| Multi-Collector ICP-MS (MC-ICP-MS) | Isotopic Enrichment Confirmation | Measures the ¹¹B/¹⁰B ratio with high precision (‰ level).[11][12] This is the authoritative method to certify that the isotopic enrichment meets specification (>99% ¹¹B). |

| ICP-OES / ICP-MS | Trace Metal Purity | Quantifies trace metallic impurities (e.g., Na, Fe, Ca, Mg) to ppb levels. Essential for semiconductor applications where such impurities can alter electronic properties. |

| Mannitol Titration | Assay (Purity of Boric Acid) | A classic acid-base titration determines the molar quantity of boric acid.[13] Boric acid is too weak to titrate directly; adding mannitol forms a mannitol-borate complex, a much stronger acid, enabling a sharp endpoint with a standardized NaOH solution and phenolphthalein indicator. This confirms the material is predominantly H₃BO₃. |

| Table 2: Core analytical techniques for the quality control of ¹¹B enriched boric acid. |

Conclusion: A Pathway to Strategic Material

The synthesis of ¹¹B enriched boric acid is a process where precision control and a deep understanding of the underlying chemical principles are paramount. From the capital-intensive step of isotopic enrichment to the meticulous control of hydrolysis and purification, each stage is designed to achieve a product of exceptional isotopic and chemical purity. The methodologies described herein provide a robust and validated pathway for producing this strategic material, enabling advancements in next-generation electronics and specialized nuclear technologies.

References

-

(PDF) Boron Isotope Analysis of Geological Materials - ResearchGate. Available at: [Link]

-

Boron trifluoride - Wikipedia. Available at: [Link]

-

A Review on the Development of Boron Isotope Analytical Techniques - 岩矿测试. Available at: [Link]

-

Analysis of Boron Isotope Ratio - AZoMining. Available at: [Link]

-

How do you convert boron trifluoride to fluoroboric acid? Give equations. - Sarthaks eConnect. Available at: [Link]

-

Isotope ratio determination in boron analysis - PubMed. Available at: [Link]

-

Boron Determination—A Review of Analytical Methods - ResearchGate. Available at: [Link]

-

10B & 11B Enriched Boric Acid Unlocking Growth Opportunities: Analysis and Forecast 2025-2033. Available at: [Link]

-

An Introduction to Boron Trifluoride - Shandong Heyi Gas Co., Ltd. Available at: [Link]

-

The Benefits of Using Enriched Boric Acid in Commercial Nuclear Power Plants - 3M. Available at: [Link]

-

3M™ 11B Enriched Boron. Available at: [Link]

-

Multistep hydrolysis of boron trifluoride leading to boric acid and... - ResearchGate. Available at: [Link]

- CN104226112A - Boron isotope separation method - Google Patents.

-

Boron Isotope Enrichment by Multistage Countercurrent Stripping Based on [A336] + [C272] − Ionic Liquid Extraction System - ResearchGate. Available at: [Link]

-

Process Modeling of Boron Isotopes Separation by Cross-Current and Counter-Current Solvent Extraction | Industrial & Engineering Chemistry Research - ACS Publications. Available at: [Link]

-

(PDF) Development of Boron –based Materials for Nuclear Applications - ResearchGate. Available at: [Link]

-

The Application of 10 B Enriched Boric Acid in Nuclear Power Industry - ASME. Available at: [Link]

-

Boron isotopic enrichment by displacement chromatography - INIS-IAEA. Available at: [Link]

-

Boron trifluoride (etherate) Method of Analysis - Pharma Knowledge Forum. Available at: [Link]

-

3M™ 11B Enriched Boron Trifluoride for Semiconductor Manufacturing. Available at: [Link]

- CN102115093A - A kind of preparation method of high-purity enriched 11B boron trifluoride gas - Google Patents.

-

Boron Trifluoride Etherate in Organic Synthesis - Shandong Heyi Gas Co., Ltd. Available at: [Link]

Sources

- 1. multimedia.3m.com [multimedia.3m.com]

- 2. researchgate.net [researchgate.net]

- 3. asmedigitalcollection.asme.org [asmedigitalcollection.asme.org]

- 4. multimedia.3m.com [multimedia.3m.com]

- 5. multimedia.3m.com [multimedia.3m.com]

- 6. CN104226112A - Boron isotope separation method - Google Patents [patents.google.com]

- 7. Boron trifluoride - Wikipedia [en.wikipedia.org]

- 8. An Introduction to Boron Trifluoride - Shandong Heyi Gas Co., Ltd. [heyigasglobal.com]

- 9. researchgate.net [researchgate.net]

- 10. Boron Trifluoride Etherate in Organic Synthesis - Shandong Heyi Gas Co., Ltd. [heyigasglobal.com]

- 11. researchgate.net [researchgate.net]

- 12. azomining.com [azomining.com]

- 13. pharmaknowledgeforum.com [pharmaknowledgeforum.com]

physicochemical properties of trihydroxy(11B)borane

An In-depth Technical Guide to the Physicochemical Properties of Trihydroxy(11B)borane

Abstract: This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, characterization, and applications of this compound (H₃¹¹BO₃). As the isotopically enriched form of boric acid containing the ¹¹B isotope, this compound is of significant interest in advanced materials science, nuclear applications, and analytical chemistry. Its unique nuclear properties, particularly for Nuclear Magnetic Resonance (NMR) spectroscopy, distinguish it from its naturally occurring counterpart. This document is intended for researchers, scientists, and drug development professionals who require a detailed understanding of this specialized chemical entity.

Introduction: Beyond Natural Abundance

Boric acid (H₃BO₃), also known as orthoboric acid, is a weak Lewis acid of boron that has been utilized for centuries in various industrial and pharmaceutical applications.[1][2] The element boron, however, is not monolithic; it exists naturally as two stable isotopes: ¹⁰B (approximately 19.9% abundance) and ¹¹B (approximately 80.1% abundance).[3][4] this compound is boric acid isotopically enriched with the ¹¹B isotope, typically to a purity exceeding 99 atom %.[4]

This isotopic enrichment is pivotal. The two isotopes possess vastly different nuclear properties. ¹⁰B has a large thermal neutron absorption cross-section, making it ideal for applications like neutron capture therapy and nuclear reactor control.[5] Conversely, ¹¹B has an extremely low thermal neutron absorption cross-section, rendering it effectively "transparent" to neutrons.[6] Furthermore, its nuclear spin properties make it a superior nuclide for NMR spectroscopy compared to the highly quadrupolar ¹⁰B nucleus.[7][8] This guide elucidates the fundamental properties of this compound that are critical for its application in specialized scientific fields.

Molecular Structure and Isotopic Distinction

Chemical Structure and Bonding

This compound shares the same molecular structure as natural boric acid. The central ¹¹B boron atom is bonded to three hydroxyl (-OH) groups, resulting in a trigonal planar geometry.[1][2] In the solid state, H₃BO₃ molecules are linked by extensive hydrogen bonding, forming a layered crystalline structure that gives it a soft, soapy feel.[5]

The Significance of ¹¹B Isotopic Enrichment

The primary distinction of this compound lies in its isotopic composition. While natural boric acid has a molecular weight of approximately 61.83 g/mol , 99% enriched this compound has a molecular weight of approximately 62.03 g/mol .[1][9] This seemingly minor difference is a marker for profoundly different nuclear characteristics that dictate its specialized applications. Enrichment to >99% ¹¹B is crucial for eliminating the spectral complexities and signal broadening caused by the ¹⁰B isotope in high-resolution ¹¹B NMR studies.[4]

Core Physicochemical Properties

The macroscopic are largely identical to those of natural boric acid. The isotopic substitution does not significantly alter properties like solubility, acidity, or melting point.

Physical and Chemical Data Summary

| Property | Value | Source(s) |

| Chemical Formula | H₃¹¹BO₃ | [4] |

| Molecular Weight | ~62.03 g/mol (for ≥99% ¹¹B) | [4] |

| Appearance | White crystalline solid or powder | [1][9][10] |

| Density | ~1.435 g/cm³ at 25 °C | [1] |

| Melting Point | 170.9 °C (decomposes) | [1][9][10] |

| Boiling Point | Decomposes above melting point | [1][9] |

| pKa | ~9.24 | [1][5] |

| Solubility in Water | 57 g/L at 25 °C; 275 g/L at 100 °C | [2] |

| CAS Number | 13813-78-0 | [4] |

Acidity: A Unique Lewis Acid Mechanism

Unlike typical Brønsted-Lowry acids that donate a proton, boric acid acts as a Lewis acid by accepting a hydroxide ion from water to form the tetrahydroxyborate anion, [B(OH)₄]⁻.[1][5] This behavior is responsible for its weak acidity (pKa ≈ 9.24).

Thermal Decomposition

Upon heating, this compound does not boil but instead undergoes thermal decomposition. At its melting point of 170.9 °C, it converts to metaboric acid (HBO₂).[9] Further heating above 300 °C leads to the formation of boric anhydride (B₂O₃).[10]

Synthesis and Isotopic Enrichment

The synthesis of this compound involves two key stages: the production of standard boric acid and the isotopic enrichment of the boron.

General Synthesis of Boric Acid

A common laboratory and industrial method for producing boric acid involves the acidification of a borax (sodium tetraborate) solution with a strong mineral acid like hydrochloric acid (HCl).[1][10]

Reaction: Na₂B₄O₇·10H₂O + 2HCl → 4H₃BO₃ + 2NaCl + 5H₂O

The boric acid, being less soluble in cold water, crystallizes out upon cooling the solution.

Isotopic Enrichment

The separation of ¹⁰B and ¹¹B isotopes is a complex process. Commercial methods often rely on the fractional distillation of boron trifluoride (BF₃) complexes, such as with anisole or dimethyl ether.[11] A patented method describes enriching ¹¹B from ¹¹B-boron trifluoride methyl ether complex using high-efficiency rectification towers.[11] The resulting enriched ¹¹B compound can then be converted into this compound. Companies like 3M specialize in producing high-purity ¹¹B-enriched boric acid for the semiconductor and chemical industries.[6][12]

Analytical Characterization Protocols

Verifying the identity and isotopic purity of this compound is critical. ¹¹B NMR spectroscopy and mass spectrometry are the primary analytical techniques employed.

Protocol: ¹¹B Nuclear Magnetic Resonance (NMR) Spectroscopy

¹¹B NMR is the most direct method to characterize boron compounds. The ¹¹B isotope has a nuclear spin of 3/2 and is significantly more sensitive and provides sharper signals than the ¹⁰B isotope, making it the preferred nucleus for NMR analysis.[7][13]

Objective: To confirm the chemical environment of the boron atom and assess sample purity.

Methodology:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆) in a 5 mm NMR tube.

-

Instrument Setup:

-

Tune the NMR spectrometer to the ¹¹B frequency (e.g., ~128 MHz on a 400 MHz spectrometer).

-

Set standard acquisition parameters: spectral width of ~400 ppm, acquisition time of ~1 s, relaxation delay of 1-2 s.

-

-

Data Acquisition: Acquire the spectrum using a simple pulse-acquire sequence. Typically, 64 to 1024 scans are sufficient for a high signal-to-noise ratio.[8]

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID).

-

Analysis: Reference the spectrum to an external standard (e.g., BF₃·OEt₂ at 0 ppm). This compound in aqueous solution should exhibit a single, relatively sharp resonance around 19-20 ppm, characteristic of a tricoordinate boronic acid/ester.[14]

Isotopic Purity Verification

While NMR confirms the chemical structure, mass spectrometry is required to verify the isotopic enrichment.

Technique: Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is the gold standard for precise isotope ratio measurements.[15]

Methodology Outline:

-

Digestion: The solid this compound sample is digested and diluted in high-purity nitric acid to create a homogenous aqueous sample.

-

Nebulization: The liquid sample is introduced into the ICP-MS instrument via a nebulizer, creating a fine aerosol.

-

Ionization: The aerosol is passed through a high-temperature (~8000 K) argon plasma, which atomizes and ionizes the boron.

-

Mass Analysis: The resulting ions are guided into a mass analyzer (e.g., a quadrupole or multi-collector), which separates them based on their mass-to-charge ratio.

-

Detection: The abundance of the ¹⁰B⁺ and ¹¹B⁺ ions is measured, and the ¹¹B/(¹⁰B+¹¹B) ratio is calculated to determine the atom % enrichment.

Applications in Science and Technology

The unique properties of this compound make it indispensable in several high-technology fields.

-

¹¹B NMR Spectroscopy: As previously detailed, its primary use is as a starting material for synthesizing ¹¹B-enriched compounds for advanced NMR studies, allowing for clearer spectral analysis without interference from the ¹⁰B isotope.[4]

-

Semiconductor Manufacturing: Boron is the only suitable p-type dopant for silicon.[6] Using ¹¹B-enriched sources like this compound ensures uniform doping and prevents the undesirable neutron absorption that would occur with ¹⁰B, which is critical for devices used in radiation environments.

-

Nuclear Industry: In nuclear applications where neutron absorption is undesirable, ¹¹B-enriched materials are used. Because ¹¹B is neutron-transparent, it can be used in structural components or as a matrix for other materials within a reactor core without interfering with neutron flux.[3][6] It can also be used as a neutron reflector.[3]

Conclusion

This compound is more than just an isotopic variant of boric acid; it is a specialized material engineered for its distinct nuclear properties. While its bulk physicochemical characteristics mirror those of its natural counterpart, the enrichment of the ¹¹B isotope provides critical advantages in NMR spectroscopy, semiconductor fabrication, and nuclear science. A thorough understanding of its properties, from its Lewis acid behavior to its characteristic NMR signature, is essential for its effective application in advanced research and development.

References

-

Vedantu. Boric Acid: Chemistry, Uses, Formula, Structure & Safety. Retrieved from [Link]

-

Unacademy. Boric Acid – Formation, Properties and Uses. Retrieved from [Link]

-

Lab Alley. Boric Acid Overview. Retrieved from [Link]

-

BYJU'S. What is Boric Acid (H₃BO₃)?. Retrieved from [Link]

-

Organic Spectroscopy International. 11B NMR. Retrieved from [Link]

-

ACS Publications. 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. (2022). Retrieved from [Link]

-

Magritek. Boron NMR Spectroscopy. (2018). Retrieved from [Link]

-

SDSU Chemistry. 11B NMR Chemical Shifts. Retrieved from [Link]

-

Stanford Magnetic Resonance Laboratory. Three-Coordinated Boron-11 Chemical Shifts in Borates. Retrieved from [Link]

-

Taylor & Francis Online. Natural variations in stable boron isotopes (δ 11B) as tracers in terrestrial ecosystems. (2020). Retrieved from [Link]

-

Shandong Heyi Gas Co., Ltd. What Are the Key Applications of the Boron-11 Isotope?. Retrieved from [Link]

-

Isobar Science. Boron Isotopes (B) Geochemistry Overview - Application. Retrieved from [Link]

-

3M. 3M™ 11B Enriched Crystalline Boron. Retrieved from [Link]

-

Borates Today. Isotopes: A Comprehensive Guide. (2022). Retrieved from [Link]

- Google Patents. CN102115093A - A kind of preparation method of high-purity enriched 11B boron trifluoride gas.

-

ACS Publications. 11B and 1H–11B HMBC NMR as a Tool for Identification of a Boron-Containing Nucleoside Dimer. (2022). Retrieved from [Link]

-

3M. 3M™ 11B Enriched Boric Acid. Retrieved from [Link]

-

PragmaMarketResearch. 10B & 11B Enriched Boric Acid Unlocking Growth Opportunities: Analysis and Forecast 2025-2033. Retrieved from [Link]

Sources

- 1. Boric Acid: Chemistry, Uses, Formula, Structure & Safety [vedantu.com]

- 2. byjus.com [byjus.com]

- 3. Introduction To Isotopes: A Comprehensive Guide [borates.today]

- 4. benchchem.com [benchchem.com]

- 5. What Is Boric Acid? Key Properties, Grades, and Industrial Applications [elchemy.com]

- 6. multimedia.3m.com [multimedia.3m.com]

- 7. ORGANIC SPECTROSCOPY INTERNATIONAL: 11B NMR [orgspectroscopyint.blogspot.com]

- 8. par.nsf.gov [par.nsf.gov]

- 9. laballey.com [laballey.com]

- 10. Boric Acid – Formation, Properties and Uses [unacademy.com]

- 11. CN102115093A - A kind of preparation method of high-purity enriched 11B boron trifluoride gas - Google Patents [patents.google.com]

- 12. 3m.com [3m.com]

- 13. Boron NMR Spectroscopy - Magritek [magritek.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Natural variations in stable boron isotopes (δ 11B) as tracers in terrestrial ecosystems - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to Trihydroxy(¹¹B)borane Isotopic Purity Analysis for Pharmaceutical Applications

This guide provides an in-depth technical overview of the methodologies and rationale behind the isotopic purity analysis of trihydroxy(¹¹B)borane, a critical starting material in the synthesis of ¹¹B-enriched Active Pharmaceutical Ingredients (APIs). Tailored for researchers, scientists, and professionals in drug development, this document elucidates the importance of isotopic enrichment and details the analytical techniques for its verification, ensuring the safety, efficacy, and regulatory compliance of novel boron-based therapeutics.

The Ascendancy of Boron in Modern Pharmaceuticals

Boron, a metalloid with two stable isotopes, ¹⁰B (19.9% natural abundance) and ¹¹B (80.1% natural abundance), has emerged as a cornerstone in the development of innovative therapeutics.[1][2] Its unique ability to form stable covalent bonds and act as a transition-state mimetic has led to the successful development of drugs targeting a wide array of diseases. A notable application of boron-containing drugs is in Boron Neutron Capture Therapy (BNCT), a targeted radiation cancer therapy.

The specific isotope of boron incorporated into a drug molecule can significantly influence its properties and applications. While ¹⁰B is the active component in BNCT due to its high neutron capture cross-section, the use of ¹¹B-enriched compounds is often preferred in other pharmaceutical contexts to enhance analytical characterization and avoid potential isotopic effects on drug metabolism and pharmacokinetics.[3] Trihydroxy(¹¹B)borane, essentially boric acid enriched with the ¹¹B isotope to purities often exceeding 99%, serves as a key precursor for synthesizing these ¹¹B-labeled compounds.[4]

The Imperative of Isotopic Purity in Drug Development

The isotopic purity of an API is a critical quality attribute that can profoundly impact its pharmacological profile.[5] In the context of trihydroxy(¹¹B)borane and its derivatives, stringent control over the ¹¹B/¹⁰B ratio is paramount for several reasons:

-

Predictable Pharmacokinetics and Pharmacodynamics: Variations in isotopic composition can lead to altered metabolic pathways and rates, potentially affecting the drug's efficacy and safety profile.[5][6]

-

Analytical Consistency: High isotopic purity simplifies analytical characterization, particularly in techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, by eliminating the complexities arising from the presence of the quadrupolar ¹⁰B isotope.[4]

-

Regulatory Compliance: Regulatory bodies such as the FDA require rigorous characterization and control of all starting materials and APIs, including their isotopic composition, to ensure product consistency and patient safety.[7][8][9]

Therefore, the ability to accurately and precisely determine the isotopic purity of trihydroxy(¹¹B)borane is not merely an analytical exercise but a fundamental requirement for the development of safe and effective boron-based pharmaceuticals.

Analytical Methodologies for Isotopic Purity Assessment

The determination of boron isotope ratios has traditionally been the domain of mass spectrometry, with NMR spectroscopy emerging as a complementary and powerful technique.[10][11] The choice of analytical method is often dictated by the required precision, sample throughput, and the specific stage of drug development.

Mass Spectrometry Techniques

Mass spectrometry separates ions based on their mass-to-charge ratio (m/z), making it an ideal technique for differentiating between ¹⁰B and ¹¹B isotopes.[1]

ICP-MS is a highly sensitive and versatile technique for elemental and isotopic analysis.[3][12][13] It is widely recognized as a powerful tool for boron isotope analysis.[12]

-

Principle: A sample solution is introduced into a high-temperature argon plasma, which ionizes the boron atoms. The resulting ions are then guided into a mass analyzer that separates them based on their m/z ratio.

-

Advantages: High sample throughput, sensitivity, and the ability to analyze samples with complex matrices.[10]

-

Limitations: Potential for matrix effects and memory effects, which can impact accuracy if not properly addressed.[10][14]

Experimental Protocol: Isotopic Purity of Trihydroxy(¹¹B)borane by ICP-MS

-

Sample Preparation:

-

Accurately weigh a sample of trihydroxy(¹¹B)borane and dissolve it in high-purity deionized water to a final boron concentration of approximately 10-100 ppb.

-

Prepare a series of calibration standards using a certified boron isotopic standard (e.g., NIST SRM 951) covering the expected concentration range.

-

Prepare a blank solution of deionized water.

-

-

Instrumentation and Analysis:

-

Utilize a high-resolution or multi-collector ICP-MS for enhanced precision.

-

Optimize instrument parameters (e.g., plasma power, gas flow rates, lens voltages) to maximize boron signal intensity and minimize interferences.

-

Introduce the blank, calibration standards, and sample solutions into the ICP-MS.

-

Measure the ion intensities for ¹⁰B and ¹¹B.

-

-

Data Analysis:

-

Construct a calibration curve by plotting the known ¹¹B/¹⁰B ratios of the standards against their measured intensity ratios.

-

Determine the ¹¹B/¹⁰B ratio of the trihydroxy(¹¹B)borane sample from the calibration curve.

-

Calculate the isotopic purity of ¹¹B as:

-

TIMS is a highly precise technique for isotopic ratio measurements, often considered the "gold standard" for boron isotope analysis.[10][13]

-

Principle: A purified boron sample is loaded onto a metal filament, which is then heated to a high temperature, causing the boron to ionize. The ions are then accelerated into a mass spectrometer.

-

Advantages: Exceptional precision and accuracy.[15]

-

Limitations: Time-consuming sample preparation and lower sample throughput compared to ICP-MS.[10][13]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides a powerful alternative to mass spectrometry for determining boron isotopic ratios, particularly through the analysis of proton (¹H) or carbon (¹³C) spectra of boron-containing compounds.[11][16]

-

Principle: The two stable boron isotopes, ¹⁰B (spin I=3) and ¹¹B (spin I=3/2), have different nuclear spins and quadrupole moments.[2][17] This results in distinct splitting patterns in the NMR signals of neighboring nuclei, such as protons.[16] By integrating the signals corresponding to the ¹⁰B and ¹¹B isotopomers, the isotopic ratio can be determined.[16]

-

Advantages: Non-destructive, provides structural information, and can be performed on standard NMR spectrometers.

-

Limitations: Lower sensitivity compared to mass spectrometry, and the sample must be soluble and contain NMR-active nuclei coupled to boron.

Experimental Protocol: Isotopic Purity of a Borane Complex by ¹H NMR

This protocol uses a borane-amine complex, which can be synthesized from trihydroxy(¹¹B)borane, as an example.

-

Sample Preparation:

-

NMR Acquisition:

-

Acquire a high-resolution ¹H NMR spectrum on a spectrometer with a field strength of at least 400 MHz.

-

Ensure a sufficient number of scans to achieve a high signal-to-noise ratio.

-

-

Data Analysis:

-

Identify the signals corresponding to the protons coupled to ¹⁰B and ¹¹B. The protons coupled to ¹¹B will appear as a 1:1:1:1 quartet, while those coupled to ¹⁰B will appear as a 1:1:1:1:1:1:1 septet.[16]

-

Integrate the areas of the quartet and septet.

-

Calculate the isotopic purity of ¹¹B as:

-

Data Summary and Interpretation

The following table summarizes the key performance characteristics of the primary analytical techniques for boron isotopic purity analysis:

| Feature | ICP-MS | TIMS | NMR Spectroscopy |

| Principle | Mass-to-charge ratio | Mass-to-charge ratio | Nuclear spin coupling |

| Precision | High (0.2-0.4‰ with MC-ICP-MS)[3][15] | Very High | Moderate |

| Sensitivity | Very High (ppb-ppt) | High | Lower |

| Sample Throughput | High | Low | Moderate |

| Sample Preparation | Simple dissolution | Complex purification | Synthesis of derivative may be needed |

| Cost | High | Very High | Moderate |

The choice of technique will depend on the specific requirements of the analysis. For high-throughput screening and routine quality control, ICP-MS is often the method of choice.[10][13] For the highest precision and accuracy, particularly for establishing reference materials, TIMS is preferred.[10][15] NMR spectroscopy offers a valuable orthogonal technique that also provides structural information.[20]

Conclusion

The rigorous analysis of the isotopic purity of trihydroxy(¹¹B)borane is a non-negotiable aspect of modern pharmaceutical development involving boron-containing compounds. A thorough understanding of the available analytical techniques, their underlying principles, and their respective strengths and weaknesses is essential for ensuring the quality, safety, and efficacy of these novel therapeutics. By implementing robust analytical methodologies, researchers and drug developers can confidently advance their ¹¹B-enriched compounds through the development pipeline, ultimately benefiting patients in need.

References

- Isotope ratio determin

- A review on the determination of isotope ratios of boron with mass spectrometry. Mass Spectrometry Reviews.

- Comparison of the different analytical techniques for B isotope measurements. Science of The Total Environment.

- Analysis of Boron Isotope R

- Boron-10/Boron-11 Isotopic Ratio Determinations Utilizing FT-NMR Spectroscopy. Applied Spectroscopy.

- Eat Your Heart Out Mass Spec: Measuring 10B/11B Isotopic R

- The Boron Mass Spectrum: Isotopes, Peaks, And Real-World Applications.

- A Review on the Development of Boron Isotope Analytical Techniques. Rock and Mineral Analysis.

- Boron isotopic analysis in bulk silicate materials using the Neoma MS/MS MC-ICP-MS.

- Boron Isotope Ratio Analysis Using the NexION ICP-MS. PerkinElmer.

- Boron Determination—A Review of Analytical Methods.

- Isotope-labeled Pharmaceutical Standards. Alfa Chemistry.

- trihydroxy(11B)borane | 13813-78-0. Benchchem.

- Boron NMR Spectroscopy. Magritek.

- Isotopic Purity Using LC-MS.

- Boron NMR. University of Sheffield.

- Stable isotopic characterization of active pharmaceutical ingredients.

- Quality control in the production of radiopharmaceuticals. IAEA TECDOC SERIES.

- Boron NMR as a Method to Screen Natural Product Libraries for B-Containing Compounds. Organic Letters.

- Applications of stable isotopes in clinical pharmacology. British Journal of Clinical Pharmacology.

- ISOTEC Stable Isotope Custom Synthesis and cGMP Capabilities. Sigma-Aldrich.

- The importance of isotopic labelling in drug development: strategies and integration with biocatalysis and physical sciences. Chemicals Knowledge Hub.

- Recent developments in the synthesis and synthetic applications of borane–amines.

- Synthesis of Borane-Ammonia and its Application in the Titanium Tetrachloride Catalyzed Reduction of Carboxylic Acids, I. Organic Syntheses.

- Solution-Based Routes to Ammine Metal Borohydrides: Form

- Enhanced hydrogen release by catalyzed hydrolysis of sodium borohydride-ammonia borane mixtures: A solution-state 11B NMR study.

- Boron isotope ratio (δ11B) measurements in Water Framework Directive monitoring programs: Comparison between double focusing sector field ICP and thermal ionization mass spectrometry.

- Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective. Journal of Medicinal Chemistry.

Sources

- 1. The Boron Mass Spectrum: Isotopes, Peaks, and Real-World Applications | Borates Today [borates.today]

- 2. Boron NMR Spectroscopy - Magritek [magritek.com]

- 3. azomining.com [azomining.com]

- 4. benchchem.com [benchchem.com]

- 5. resolvemass.ca [resolvemass.ca]

- 6. chemicalsknowledgehub.com [chemicalsknowledgehub.com]

- 7. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]

- 8. www-pub.iaea.org [www-pub.iaea.org]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. Isotope ratio determination in boron analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Boron-10/Boron-11 Isotopic Ratio Determinations Utilizing FT-NMR Spectroscopy [opg.optica.org]

- 12. Boron Isotope Ratio Analysis Using the NexION ICP-MS | PerkinElmer [perkinelmer.com]

- 13. researchgate.net [researchgate.net]

- 14. A Review on the Development of Boron Isotope Analytical Techniques [ykcs.ac.cn]

- 15. researchgate.net [researchgate.net]

- 16. Eat Your Heart Out Mass Spec: Measuring 10B/11B Isotopic Ratio by NMR Spectroscopy — Nanalysis [nanalysis.com]

- 17. Boron NMR [chem.ch.huji.ac.il]

- 18. Recent developments in the synthesis and synthetic applications of borane–amines - Chemical Communications (RSC Publishing) DOI:10.1039/D5CC06194F [pubs.rsc.org]

- 19. orgsyn.org [orgsyn.org]

- 20. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to Trihydroxy(¹¹B)borane for Researchers and Drug Development Professionals

Abstract: This document provides a comprehensive technical overview of trihydroxy(¹¹B)borane, a specialized isotopic chemical compound. It is intended for researchers, scientists, and professionals in the field of drug development. The guide details the nomenclature, synthesis, and critical applications of this compound. Furthermore, it presents a curated list of commercial suppliers, outlines rigorous supplier evaluation and quality control protocols, and provides essential guidelines for safe handling and storage.

Introduction to Trihydroxy(¹¹B)borane

Trihydroxy(¹¹B)borane is the systematic chemical name for boric acid enriched with the Boron-11 isotope (¹¹B). Boric acid (H₃BO₃) is a weak Lewis acid of boron that finds numerous applications in various scientific and industrial fields.[1] The isotopic enrichment with ¹¹B is of particular interest in specialized applications where the nuclear properties of the boron atom are critical.

The ¹¹B isotope is "neutron transparent," meaning it has a low propensity to absorb neutrons. This property is in stark contrast to its counterpart, the Boron-10 isotope, which is a potent neutron absorber. This distinction makes ¹¹B-enriched compounds highly valuable in the nuclear and semiconductor industries.[2] In the context of drug development, boron-containing compounds, particularly boronic acids, have gained significant traction.[3][4] The unique ability of boron to form stable, yet reversible, covalent bonds with biological molecules has led to the development of several FDA-approved drugs.[3][4] While much of the focus has been on the chemical properties of the boronic acid functional group, the use of ¹¹B enrichment opens up new possibilities for specialized applications, such as in certain types of medical imaging or as non-interfering tracers in neutron-based analytical techniques.

Commercial Suppliers of Trihydroxy(¹¹B)borane

Identifying reliable commercial suppliers for isotopically enriched compounds is crucial for ensuring the quality and reproducibility of research. The following table provides a summary of notable suppliers of trihydroxy(¹¹B)borane (¹¹B-enriched boric acid).

| Supplier | Product Name | Isotopic Enrichment | Chemical Purity | Available Forms | Notes |

| 3M™ | 3M™ 11B Enriched Boric Acid | Up to 99+% ¹¹B | ≥ 99.95% | Powder | A leading global processor of enriched boron, offering customizable isotopic compositions.[2][5] |

| Sigma-Aldrich (Merck) | Boric acid-11B | ≥99 atom % ¹¹B | Not specified | Powder | A well-established supplier of fine chemicals and research materials.[6] |

| American Elements® | Boric 11 Acid Isotope | Not specified | Multiple grades available (ACS, Reagent, etc.) | Powder, Nanoparticles, Sputtering Targets | Offers a wide range of forms and purity levels for various applications.[7] |

| Spectra Investors LLC | ACID BORON 11 | ≥ 95.00 at % | ≥ 99.95% | Not specified | Provides detailed specifications for impurities.[8] |

| Cambridge Isotope Laboratories, Inc. (CIL) | Boron-11 metal (¹¹B, 98%) | 98% | Not specified | Metal | While not boric acid, CIL is a key supplier of ¹¹B raw materials and offers custom synthesis services.[9][10] |

Synthesis and Manufacturing of Trihydroxy(¹¹B)borane

The industrial production of ¹¹B-enriched boric acid begins with the isotopic enrichment of boron. 3M Technical Ceramics is a major commercial entity with a large-scale boron isotope enrichment facility.[2] The synthesis of trihydroxy(¹¹B)borane from ¹¹B-enriched starting materials, such as boron trihalides, typically involves a controlled hydrolysis reaction.[11] For instance, ¹¹B-enriched boron trifluoride can be reacted with water to yield boric acid and hydrofluoric acid. The resulting trihydroxy(¹¹B)borane can then be purified through recrystallization.[11]

Supplier and Product Evaluation Workflow

Selecting a suitable supplier and validating the quality of trihydroxy(¹¹B)borane is a critical multi-step process. The following workflow outlines the key stages of this evaluation.

Caption: Supplier and Product Evaluation Workflow.

Quality Control and Analytical Methods

Independent verification of the isotopic enrichment and chemical purity of trihydroxy(¹¹B)borane is paramount. The following protocols are recommended for in-house quality control.

Determination of Isotopic Enrichment

Method: Isotope Ratio Mass Spectrometry (IRMS) or High-Resolution Mass Spectrometry (HRMS)

Protocol:

-

Sample Preparation: Accurately weigh and dissolve the trihydroxy(¹¹B)borane sample in a suitable solvent.

-

Instrument Setup: Calibrate the mass spectrometer using certified isotopic standards.

-

Data Acquisition: Analyze the sample to obtain the mass spectrum of the boron-containing ions.

-

Data Analysis: Determine the relative abundance of the ¹⁰B and ¹¹B isotopes. The isotopic enrichment is calculated as the percentage of the ¹¹B isotope relative to the total boron isotopes.[12][13]

Chemical Purity Analysis

Method: Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) for elemental impurities and Titration for assay.

Protocol for Elemental Impurities (ICP-MS):

-

Sample Digestion: Digest a known quantity of the sample in high-purity acid.

-

Standard Preparation: Prepare a series of multi-element calibration standards.

-

Analysis: Analyze the digested sample and calibration standards using ICP-MS to quantify trace metal impurities.

Protocol for Assay (Titration):

-

Sample Preparation: Dissolve a precise amount of trihydroxy(¹¹B)borane in water.

-

Complexation: Add a polyol, such as mannitol or glycerol, to form a stronger acid complex.

-

Titration: Titrate the resulting solution with a standardized solution of sodium hydroxide to a phenolphthalein endpoint.

-

Calculation: Calculate the purity based on the volume of titrant used.

Structural Confirmation

Method: ¹¹B Nuclear Magnetic Resonance (NMR) Spectroscopy

Protocol:

-

Sample Preparation: Dissolve the sample in a suitable deuterated solvent.

-

Data Acquisition: Acquire the ¹¹B NMR spectrum.

-

Analysis: The chemical shift in the ¹¹B NMR spectrum provides information about the electronic environment and coordination of the boron atom. For trihydroxy(¹¹B)borane, a characteristic peak should be observed, and the absence of significant impurity peaks confirms the structure.[11][14][15][16]

Applications in Research and Drug Development

The unique properties of boron-containing compounds have made them valuable in medicinal chemistry.[3][4] Boronic acids and their derivatives are known to act as inhibitors for various enzymes.[17] Trihydroxy(¹¹B)borane can serve as a precursor for the synthesis of ¹¹B-labeled boronic acids and other boron-containing pharmacophores. The use of the ¹¹B isotope can be advantageous in specific contexts:

-

Neutron Capture Therapy (NCT): While Boron-10 is the active isotope for Boron Neutron Capture Therapy (BNCT), ¹¹B-labeled compounds can be used as controls or in mechanistic studies where neutron absorption is undesirable.

-

NMR Spectroscopy: Enrichment with ¹¹B can simplify NMR spectra and eliminate complexities arising from the quadrupolar ¹⁰B isotope, aiding in structural and binding studies.[11]

-

Metabolic Tracing: ¹¹B-labeled compounds can be used as stable isotope tracers in metabolic studies, with detection by mass spectrometry.

Handling and Storage Protocols

Safety Precautions:

-

Always handle trihydroxy(¹¹B)borane in a well-ventilated area, preferably in a fume hood.[9]

-

Wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat.[18][19]

-

Avoid inhalation of dust. If dust is generated, use respiratory protection.[18]

-

In case of contact with skin or eyes, flush immediately with copious amounts of water.[9][20]

Storage Conditions:

-

Store in a tightly sealed container in a cool, dry place.[9][18]

-

Protect from moisture, as boric acid is soluble in water.[18][19]

The following diagram illustrates the key handling and storage considerations.

Caption: Key Handling and Storage Protocols.

Conclusion

Trihydroxy(¹¹B)borane is a specialized chemical with significant potential in advanced research and drug development. Its unique isotopic properties, coupled with the growing interest in boron-based pharmaceuticals, make it a valuable tool for scientists and researchers. A thorough understanding of its properties, reliable sourcing from reputable suppliers, and stringent quality control are essential for its effective and safe utilization. This guide provides a foundational framework for professionals working with this and other isotopically enriched compounds.

References

-

3M™ Enriched Boric Acid. (n.d.). 3M. Retrieved from [Link]

-

3M™ 11B Enriched Boric Acid. (n.d.). 3M. Retrieved from [Link]

-

ACID BORON 11 - Spectra Investors LLC. (n.d.). Retrieved from [Link]

-

Boric 11 Acid Isotope. (n.d.). American Elements. Retrieved from [Link]

-

Boron - ESPI Metals. (n.d.). Retrieved from [Link]

-

Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. (2021). Molecules. Retrieved from [Link]

-

Material Safety Data Sheet - Boron Trichloride. (2009). Specialty Gases of America, Inc. Retrieved from [Link]

-

What safety precautions are needed when handling boron trioxide? (2025). KingProlly. Retrieved from [Link]

-

Analytical Methods: Stable Isotope Ratio Analysis in Quality Control of Flavourings. (n.d.). ResearchGate. Retrieved from [Link]

-

A Broad Overview of Boric Acid in Pharmaceutical Industry. (2023). LinkedIn. Retrieved from [Link]

-

CASE STUDY - Determination of Isotopic Purity by Accurate Mass LC/MS. (n.d.). Almac. Retrieved from [Link]

-

Novel Synthesis Technique Produces Boronic Acid-Based Drugs. (2017). Drug Discovery & Development. Retrieved from [Link]

-

Determination of the enrichment of isotopically labelled molecules by mass spectrometry. (n.d.). ResearchGate. Retrieved from [Link]

-

Synthesis and Comparison of Reactivity of Amine-Borane Complexes. (n.d.). International Journal of Science and Research. Retrieved from [Link]

-

Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. (2019). Pharmaceuticals. Retrieved from [Link]

-

The Synthesis, Characterization, and Fluxional Behavior of a Hydridorhodatetraborane. (2023). Molecules. Retrieved from [Link]

-

Synthesis of Borane-Ammonia and its Application in the Titanium Tetrachloride Catalyzed Reduction of Carboxylic Acids, I. (n.d.). Organic Syntheses. Retrieved from [Link]

-

(PDF) Synthesis and Structure of Borane Complexes with 3-Hydroxyflavone. (n.d.). ResearchGate. Retrieved from [Link]

Sources

- 1. agscientific.com [agscientific.com]

- 2. multimedia.3m.com [multimedia.3m.com]

- 3. mdpi.com [mdpi.com]

- 4. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 3M™ 11B Enriched Boric Acid | 3M United States [3m.com]

- 6. Sigma Aldrich Fine Chemicals Biosciences Boric acid-11B >=99 atom % 11B | Fisher Scientific [fishersci.com]

- 7. americanelements.com [americanelements.com]

- 8. spectrainvestors.com [spectrainvestors.com]

- 9. isotope.com [isotope.com]

- 10. ckisotopes.com [ckisotopes.com]

- 11. benchchem.com [benchchem.com]

- 12. almacgroup.com [almacgroup.com]

- 13. researchgate.net [researchgate.net]

- 14. Synthesis and Comparison of Reactivity of Amine-Borane Complexes – Oriental Journal of Chemistry [orientjchem.org]

- 15. The Synthesis, Characterization, and Fluxional Behavior of a Hydridorhodatetraborane - PMC [pmc.ncbi.nlm.nih.gov]

- 16. orgsyn.org [orgsyn.org]

- 17. drugdiscoverytrends.com [drugdiscoverytrends.com]

- 18. Boron - ESPI Metals [espimetals.com]

- 19. king-boron.com [king-boron.com]

- 20. depts.ttu.edu [depts.ttu.edu]

An In-Depth Technical Guide on the Safety and Handling of Enriched Boron Compounds

Introduction: The Unique Utility and Attendant Precautions for Enriched Boron

Boron, a metalloid element, possesses two primary stable isotopes: ¹¹B (approximately 80.1% natural abundance) and ¹⁰B (approximately 19.9% natural abundance). While chemically similar, their nuclear properties are vastly different. The ¹⁰B isotope has an exceptionally large thermal neutron absorption cross-section, making it a powerful neutron shield and the key component in Boron Neutron Capture Therapy (BNCT), a targeted radiation cancer therapy.[1] Conversely, ¹¹B is largely transparent to neutrons, finding utility in applications like the manufacturing of specialized silicon wafers where neutron absorption is undesirable.

This isotopic dichotomy drives the synthesis and use of "enriched" boron compounds, where the natural isotopic ratio is deliberately altered. For researchers in drug development, particularly in the field of BNCT, ¹⁰B-enriched compounds such as ¹⁰B-borophenylalanine (BPA) and various carboranes are critical.[2] However, the high cost of isotopic enrichment and the unique chemical and potential radiological hazards of these compounds necessitate a rigorous and well-understood safety and handling protocol.

This guide provides an in-depth framework for the safe handling of enriched boron compounds in a research and development setting. It moves beyond generic safety data sheets to explain the causality behind safety protocols, ensuring that researchers, scientists, and drug development professionals can build a self-validating system of safety in their laboratories.

Pillar I: Comprehensive Hazard Identification and Risk Assessment

A foundational principle of laboratory safety is understanding the intrinsic hazards of the materials in use. Boron compounds, enriched or not, present a spectrum of risks that are highly dependent on their specific chemical structure.

Toxicological Profiles: Beyond Elemental Boron

The toxicity of boron is not monolithic; it is dictated by the compound's structure, reactivity, and metabolic fate.[3][4]

-

Inorganic Boron Compounds (Borates, Boric Acid, Boron Oxides): These are generally of low to moderate toxicity. The primary routes of exposure are inhalation of dusts and ingestion.[3][5] Symptoms of acute exposure can include irritation of the eyes, skin, and respiratory system.[3][6] The Occupational Safety and Health Administration (OSHA) has established a Permissible Exposure Limit (PEL) for boron oxide total dust at 15 mg/m³ over an 8-hour time-weighted average.[6] The NIOSH Recommended Exposure Limit (REL) is 10 mg/m³.[3][7]

-

Organoboron Compounds (Boronic Acids, Esters, Carboranes): This class is of particular relevance to drug development and presents more complex toxicological profiles.

-

Boronic Acids: These compounds are central to many pharmaceuticals, including the proteasome inhibitor bortezomib. Their mechanism of action often involves the reversible formation of a stable tetrahedral intermediate with active site serine or threonine residues in enzymes.[8][9] This targeted reactivity, while therapeutically valuable, can also lead to off-target effects and toxicity. For instance, bortezomib's cardiotoxicity and neurotoxicity are linked to proteasome inhibition in non-cancerous cells, leading to mitochondrial dysfunction and apoptosis.[4][10]

-

Carboranes: These icosahedral clusters of boron and carbon atoms are remarkably stable thermally and chemically.[11] They are often used as hydrophobic pharmacophores or as bioisosteres for phenyl groups in drug design.[2][12][13] Due to their stability, their intrinsic toxicity is generally low.[13] However, their biological behavior is determined by the functional groups appended to the carborane cage.

-

-

Reactive Boron Halides and Hydrides (e.g., Boron Trifluoride, Diborane): These are highly reactive and acutely toxic gases or liquids. Boron trifluoride is a colorless gas that forms dense white fumes in moist air, hydrolyzing to form corrosive hydrofluoric acid and boric acid.[14][15] Diborane is a gas that can ignite spontaneously in moist air and reacts with water to form hydrogen and boric acid.[16] These are typically used as reagents in synthesis and require specialized handling procedures.

Mechanism of Boronic Acid Toxicity The following diagram illustrates the mechanism by which boronic acid-based proteasome inhibitors like bortezomib exert their cytotoxic effects, a key consideration in both efficacy and toxicity studies.

Caption: Toxicity pathway of boronic acid proteasome inhibitors.

Chemical Reactivity and Stability

Understanding the chemical reactivity of enriched boron compounds is paramount to preventing incidents and ensuring the integrity of experiments.

-

Hydrolytic Stability: Many organoboron compounds, particularly boronic acids and their esters, are susceptible to hydrolysis (protodeboronation), cleaving the C-B bond to yield the corresponding arene and boric acid.[2][17] This decomposition pathway is pH-dependent and can be a significant issue for compound stability in aqueous media, impacting drug efficacy and shelf-life.[2][17] Pinacol esters are generally more robust than their corresponding boronic acids, but even they can degrade.[2][18]

-

Water Reactivity: Boron hydrides (boranes) and halides react violently with water, often releasing flammable hydrogen gas.[16][19] All handling of these reagents must be conducted under strictly anhydrous conditions.

-

Oxidizing Agents: Finely divided elemental boron and reactive boranes are incompatible with strong oxidizing agents, which can lead to explosive reactions.[11][19]

-

Air Sensitivity: While many organoboron compounds like carboranes and boronic esters are air-stable, some reagents, such as diborane, are pyrophoric (ignite spontaneously in air).[16] It is crucial to consult the Safety Data Sheet (SDS) for each specific compound.

Physical Hazards

-

Dust Explosion: Finely divided boron powder can form combustible dust concentrations in the air.[11] This is a critical consideration when handling bulk ¹⁰B or ¹¹B elemental powders. Engineering controls should be designed to minimize dust generation and accumulation.

-

Static Electricity: Solids, especially fine powders, can generate static electricity during transfer, which can serve as an ignition source for flammable solvents or combustible dusts. Grounding and bonding of equipment should be considered.

Pillar II: A Multi-Layered System of Controls

Effective safety is not achieved through a single action but through a hierarchy of controls, starting from the most effective (elimination/substitution) and moving to personal protective equipment (PPE).

Engineering Controls: The First Line of Defense

Engineering controls are designed to remove the hazard at the source, before it can contact the researcher.

-

Chemical Fume Hoods: All work with volatile, reactive, or powdered boron compounds should be conducted in a properly functioning chemical fume hood with a certified face velocity (typically 80-120 feet per minute).[18] This is non-negotiable for boron halides, boranes, and when handling fine powders.

-

Glove Boxes: For highly air- or moisture-sensitive compounds, or when handling highly toxic materials where the utmost containment is required, a glove box with an inert atmosphere (e.g., nitrogen or argon) is the ideal engineering control.[20]

-

Ventilated Balance Enclosures: When weighing milligram quantities of enriched boron powders, a ventilated balance enclosure provides containment, preventing inhalation of the powder while maintaining the accuracy of the balance.

-

Local Exhaust Ventilation: For operations that cannot be performed in a fume hood, local exhaust systems (e.g., snorkel exhausts) can be used to capture emissions at the source.

Administrative and Procedural Controls

These are the work practices and procedures that reduce the risk of exposure.

-

Designated Areas: Laboratories should designate specific areas for working with enriched boron compounds. These areas should be clearly marked, and access should be controlled.[21]

-

Chemical Hygiene Plan (CHP): Every laboratory must have a comprehensive, site-specific CHP that outlines standard operating procedures (SOPs), safety measures, and emergency protocols for all hazardous materials used, including enriched boron compounds.[22]

-

Training: All personnel must receive documented training on the specific hazards of the boron compounds they will be handling and on the lab's specific SOPs before beginning work.[20][22]

Personal Protective Equipment (PPE): The Final Barrier

PPE is essential but should never be the sole means of protection. Its selection must be based on a thorough risk assessment of the specific compound and procedure.

PPE Selection Decision Framework

Caption: Logical flow for selecting appropriate PPE.

Quantitative Data Summary: PPE and Exposure Limits

| Hazard Class | Compound Examples | Recommended Hand Protection | Eye/Face Protection | Respiratory Protection (if not in hood) | Occupational Exposure Limits (TWA) |

| Inorganic Dusts | ¹⁰B Powder, Boron Oxide | Nitrile or Neoprene Gloves | Safety glasses with side shields | N95 respirator | Boron Oxide: 10 mg/m³ (NIOSH), 15 mg/m³ (OSHA)[3][6] |

| Organoboron Solids | ¹⁰B-BPA, Carboranes | Nitrile Gloves | Safety glasses with side shields | N95 for weighing powders | Not established for most research compounds |

| Reactive Gases | Boron Trifluoride | Insulated/Cryogenic gloves for cylinders | Chemical splash goggles and face shield | Supplied-air respirator required | 1 ppm Ceiling (NIOSH/OSHA)[14][15] |

| Reactive Liquids | Boron Tribromide | Double-gloving with Nitrile | Chemical splash goggles and face shield | Work in fume hood only | 1 ppm Ceiling (OSHA)[18] |

| Solutions | Boronic acids in solvent | Chemical-resistant gloves (Nitrile, Neoprene) based on solvent compatibility[12][19][23] | Chemical splash goggles | Work in fume hood | Dependent on solvent and solute concentration |

Note: The choice of glove material should always be confirmed against a manufacturer's compatibility chart for the specific chemical and solvent being used.[12][13][23][24][25] Nitrile is often a good starting point for general protection against many borane compounds and solvents.[19]

Pillar III: Field-Proven Experimental Protocols

The following protocols are designed to integrate safety into the workflow, providing a self-validating system for common laboratory tasks involving enriched boron compounds.

Protocol: Weighing and Preparing a Stock Solution of a ¹⁰B-Enriched Powder

This protocol is designed for handling high-value, potentially static-prone powders where accuracy and containment are critical.

Objective: To accurately weigh ~10 mg of a ¹⁰B-enriched compound and prepare a 10 mg/mL stock solution.

Materials:

-

¹⁰B-enriched compound

-

Ventilated balance enclosure or chemical fume hood

-

Analytical balance (0.1 mg or 0.01 mg readability)

-

Anti-static spatula

-

1.5 mL microcentrifuge tube or 2 mL HPLC vial

-

Appropriate solvent (e.g., DMSO, water)

-

Calibrated micropipettes

-

Parafilm

-

Vortex mixer

-

PPE: Lab coat, safety glasses, nitrile gloves

Procedure:

-

Preparation: Don all required PPE. Clean the work surface inside the ventilated enclosure with 70% ethanol.[26] Place a disposable absorbent pad on the work surface.

-

Tare the Vessel: Place the labeled, empty vial on the analytical balance and press the "Tare" or "Zero" button.

-

Aliquot the Powder: Remove the vial from the balance. Inside the enclosure and over the absorbent pad, carefully use the anti-static spatula to transfer a small amount of the ¹⁰B-enriched powder into the vial. Causality: Using an anti-static spatula minimizes the risk of the fine, expensive powder "jumping" due to static charge, which would lead to loss of material and contamination of the workspace.

-

Weigh the Compound: Place the vial containing the powder back on the balance. Record the mass. Adjust by adding or removing minuscule amounts of powder as needed until the target weight (± acceptable error) is reached.

-

Secure and Clean: Tightly cap the vial. Carefully wipe the exterior of the vial with a tissue lightly dampened with an appropriate solvent (e.g., 70% ethanol) to remove any external contamination.[26] Dispose of the tissue in the appropriate solid waste container.

-

Dissolution: Calculate the exact volume of solvent required to achieve the target concentration based on the actual mass weighed.

-

Add Solvent: Uncap the vial and use a calibrated micropipette to add the calculated volume of solvent.

-

Seal and Mix: Tightly recap the vial, seal the cap with Parafilm, and vortex until the compound is completely dissolved.[26]

-

Cleanup: Dispose of the absorbent pad and any other disposable materials in the designated solid chemical waste container. Clean the spatula according to lab procedures.

Experimental Workflow: From Powder to Stock Solution

Caption: A self-validating workflow for weighing and dissolution.

Emergency Procedures: Spill and Decontamination

Prompt and correct response to a spill is crucial to minimize exposure and contamination.

Minor Spill (e.g., <100 mg of powder or <10 mL of solution in a contained area):

-

Alert: Alert personnel in the immediate area.

-

Isolate: Restrict access to the spill area.

-

PPE: Ensure you are wearing appropriate PPE, including double gloves, a lab coat, and safety goggles.

-

Contain & Absorb: Cover the spill with an absorbent material (e.g., paper towels for liquids, or gently cover with a wetted paper towel for powders to prevent them from becoming airborne).[27][28]

-

Decontaminate: Working from the outside in, clean the area with a suitable decontamination solution. For many organoboron compounds, a mild detergent and water solution is effective.[29] For reactive boranes, consult the SDS; quenching with an appropriate solvent may be necessary.

-

Clean: Wipe the area with fresh paper towels. For a final rinse, use water followed by 70% ethanol.

-

Dispose: Place all contaminated materials (absorbent pads, gloves, etc.) into a sealed, labeled hazardous waste bag.[29]

-

Report: Report the incident to the laboratory supervisor and Environmental Health & Safety (EHS).

Major Spill (Large quantity, outside of containment, or highly reactive material):

-

Evacuate: Immediately evacuate the laboratory and alert others.

-

Isolate: Close the laboratory doors and prevent re-entry.

-

Report: Call emergency services and the institutional EHS department immediately.

-

Do Not Attempt to Clean: Await the arrival of the trained emergency response team.

Waste Disposal

Disposal of waste containing enriched boron must comply with all local, state, and federal regulations.[8][30] The high cost of the isotopic material also provides a strong incentive for efficient waste minimization.

-

Categorization: Waste should be categorized based on its hazards. A solution of a ¹⁰B-carborane in chloroform, for example, is a halogenated organic waste.

-

Aqueous Boron Waste: High concentrations of boron in aqueous waste may require treatment before disposal. Methods include precipitation with calcium hydroxide to form insoluble calcium borate or using boron-specific ion-exchange resins.[31][32][33]

-

Solid Waste: Contaminated consumables (gloves, paper towels, vials) should be collected in a clearly labeled, sealed hazardous waste container.

-

Deactivation of Reactive Waste: Small amounts of reactive reagents (e.g., residual boranes) must be carefully quenched before disposal. This should be done under an inert atmosphere by slowly adding a non-protic solvent like isopropanol, followed by a more protic solvent like methanol, and finally water, typically at a reduced temperature (e.g., in an ice bath).[20]

-

Post-Irradiation Waste: If enriched boron compounds have been exposed to a neutron beam (as in BNCT research), they may become activated and must be treated as low-level radioactive waste. Consult with your institution's Radiation Safety Officer for proper handling and disposal procedures.

Conclusion: A Culture of Causality-Based Safety

The effective and safe use of enriched boron compounds in research and drug development hinges on moving beyond rote memorization of rules to a deep understanding of the "why" behind each safety protocol. The high value of these materials and the specific hazards associated with different classes of boron compounds demand a meticulous, informed approach. By integrating an understanding of toxicology, chemical reactivity, and physical hazards into a multi-layered system of controls and detailed experimental protocols, research professionals can create a robust and self-validating safety culture. This framework not only protects the researcher but also ensures the integrity of the invaluable scientific work being conducted.

References

-

Hasinoff, B. B. (2018). Molecular mechanisms of the cardiotoxicity of the proteasomal-targeted anticancer drugs bortezomib, carfilzomib, ixazomib, oprozomib, and delanzomib. AACR Journals. [Link]

-

Centers for Disease Control and Prevention. (n.d.). Boron oxide. NIOSH Pocket Guide to Chemical Hazards. [Link]

-

Centers for Disease Control and Prevention. (n.d.). Boron trifluoride. NIOSH Pocket Guide to Chemical Hazards. [Link]

-

Occupational Safety and Health Administration. (2024). Boron Oxide. OSHA Occupational Chemical Database. [Link]

-

ResearchGate. (n.d.). Comparison of reactivity of different boron reagents. [Link]

-

Centers for Disease Control and Prevention. (n.d.). Diborane. NIOSH Pocket Guide to Chemical Hazards. [Link]

-

Scribd. (n.d.). NIOSH Guide: Boron Trifluoride Limits. [Link]

-

MDPI. (n.d.). Non-Hematologic Toxicity of Bortezomib in Multiple Myeloma: The Neuromuscular and Cardiovascular Adverse Effects. [Link]

-

ACS Publications. (2006). Oxidative Deboronation of the Peptide Boronic Acid Proteasome Inhibitor Bortezomib. Chemical Research in Toxicology. [Link]

-

ResearchGate. (2018). Myocyte-Damaging Effects and Binding Kinetics of Boronic Acid and Epoxyketone Proteasomal-Targeted Drugs. [Link]

-

National Institutes of Health. (n.d.). An Overview of Bortezomib-Induced Neurotoxicity. PMC. [Link]

-

KingProlly. (2025). What precautions are needed when handling boron trioxide? [Link]

-

LTIMaterials. (2025). The Importance of Boron-Enriched Materials Testing for Nuclear Power Generation. [Link]

-

KingProlly. (2025). What precautions are needed when handling boron III oxide? [Link]

-

National Institutes of Health. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion-Ate Interface. PubMed. [Link]

-

Moravek, Inc. (n.d.). 6 Safety Tips for the Handling and Storage of Radiolabeled Compounds. [Link]

-

European Chemicals Agency. (n.d.). Occupational exposure limits substance evaluations. [Link]

-

ACS Publications. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research. [Link]

-

ESPI Metals. (n.d.). Boron Safety Data Sheet. [Link]

- Google Patents. (n.d.). Disposal of waste aqueous boron trifluoride solutions.

-

Unknown Source. (n.d.). Preparation stock solution solid compound(s). [Link]

-

Agency for Toxic Substances and Disease Registry. (n.d.). Toxicological Profile for Boron. [Link]

-

West Virginia University. (2023). Chapter 8: Decontamination, Disinfection and Spill Response. Environmental Health & Safety. [Link]

-

Bernardo Ecenarro. (n.d.). Recommended PPE to handle chemicals. [Link]

-

Stanford University. (n.d.). Decontamination. Biosafety Manual – Stanford Environmental Health & Safety. [Link]

-

Unknown Source. (n.d.). Chemical Resistance Reference Chart. [Link]

-

All Safety Products, Inc. (n.d.). Glove Selection Chart - Chemical Breakthrough Times. [Link]

-

ResearchGate. (2025). New Technology for Degradation of Wastewater Containing High Concentrations of COD and Boron Based on Manganese-Iron Oxide Catalytic Support. [Link]

-

Occupational Safety and Health Administration. (n.d.). Permissible Exposure Limits – OSHA Annotated Table Z-1. [Link]

-

Gloves By Web. (n.d.). Gloves Chemical Resistance Chart. [Link]

-

Ansell. (n.d.). Chemical Resistance Glove Chart. Environment, Health and Safety. [Link]

-

ResearchGate. (n.d.). Process Safety Considerations for the Use of 1 M Borane Tetrahydrofuran Complex Under General Purpose Plant Conditions. [Link]

-

National Institutes of Health. (n.d.). Removal of Borate Ions from Wastewater Using an Adsorbent Prepared from Waste Concrete (PAdeCS). PMC. [Link]

-

Michigan State University. (2013). Borhan Research Labs Standard Operating Procedure for: Handling Reactive and Toxic Compounds. [Link]

-

University of California, Merced. (n.d.). Choosing The Correct PPE. Environmental Health & Safety. [Link]

-

Environmental Protection Agency. (n.d.). Chemical Technology and Economics in Environmental Perspective: Task II - Removal of Boron From Wastewater. [Link]

-

Kent State University. (n.d.). Cleaning up a spill. Compliance and Risk Management. [Link]

-

National Center for Biotechnology Information. (n.d.). PUBLIC HEALTH STATEMENT - Toxicological Profile for Boron. NCBI Bookshelf. [Link]

-

Washington State Legislature. (n.d.). WAC 296-841-20025. [Link]

-

Thomas Jefferson University. (n.d.). Laboratory Guidelines for the Safe Use of Chemical Carcinogens and Toxins. [Link]

-

National Institutes of Health. (n.d.). Recommendation of occupational exposure limits (2025–2026). PMC. [Link]

-